molecular formula C14H17ClO3 B1325852 8-(2-Chlorophenyl)-8-oxooctanoic acid CAS No. 898792-65-9

8-(2-Chlorophenyl)-8-oxooctanoic acid

Cat. No.: B1325852
CAS No.: 898792-65-9
M. Wt: 268.73 g/mol
InChI Key: WZQZLNOXRQSGBB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Oxooctanoic Acid Derivatives

Oxooctanoic acids, a class of keto acids, are characterized by an eight-carbon chain containing both a carboxylic acid group and a ketone group. Their derivatives have long been recognized for their roles in various biological and chemical processes. For instance, 2-oxooctanoic acid is a 2-oxo monocarboxylic acid that functions as a surfactant. Historically, the synthesis and study of α-keto acids, a prominent subgroup of oxooctanoic acids, date back to the 19th century. These compounds are integral to numerous metabolic pathways and have been explored for their utility as building blocks in organic synthesis. The versatility of the keto and carboxylic acid functional groups allows for a wide range of chemical modifications, making oxooctanoic acid derivatives valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Current Landscape of Research on Related Chlorinated Aromatic Compounds

The introduction of chlorine atoms into aromatic structures is a well-established strategy in medicinal chemistry to enhance the biological activity of molecules. Chlorinated aromatic compounds are found in a significant number of FDA-approved drugs and are prized for their ability to increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. Research has shown that the presence of chlorine can also influence a molecule's interaction with biological targets and prevent metabolic degradation. researchgate.net The field is also actively exploring the environmental impact and bioremediation of chlorinated aromatic compounds, as they can be persistent environmental pollutants. nih.gov Current research focuses on the synthesis of novel chlorinated heterocycles with potential therapeutic applications and the development of more sustainable methods for their production. nih.gov

Identification of Knowledge Gaps and Rationale for Investigating 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Despite the extensive research on both oxooctanoic acid derivatives and chlorinated aromatic compounds, specific investigations into this compound are notably scarce in publicly available scientific literature. This represents a significant knowledge gap. The unique combination of a 2-chlorophenyl group and an 8-oxooctanoic acid chain presents a novel chemical entity whose properties and potential applications are yet to be thoroughly explored.

The rationale for its investigation is multifaceted. From a chemical perspective, understanding its synthesis, reactivity, and physical properties would add valuable data to the broader understanding of substituted keto acids. From a biomedical standpoint, the presence of the chlorinated aromatic moiety suggests that it could exhibit interesting biological activities, potentially as an antimicrobial, anti-inflammatory, or anticancer agent, in line with the activities observed for other chlorinated aromatic compounds. nih.govnih.gov

Overview of Research Objectives and Methodological Framework

To address the existing knowledge gap, a structured research program would be necessary. The primary objectives of such a program would be to:

Synthesize and characterize this compound using modern synthetic and analytical techniques.

Investigate its physicochemical properties , including solubility, stability, and spectroscopic data.

Explore its chemical reactivity , focusing on reactions involving the ketone and carboxylic acid functional groups.

Conduct preliminary biological screening to assess its potential as a therapeutic agent.

A suitable methodological framework would involve a multi-step synthesis, likely starting from simpler precursors, followed by purification and structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequent studies would involve computational modeling to predict its properties and biological activity, followed by in vitro assays to validate these predictions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZLNOXRQSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645506
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-65-9
Record name 2-Chloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization for 8 2 Chlorophenyl 8 Oxooctanoic Acid

Retrosynthetic Strategies for the 8-(2-Chlorophenyl)-8-oxooctanoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The primary disconnection for this compound is the bond between the carbonyl carbon and the chlorophenyl ring. This disconnection points to a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgsigmaaldrich.com

This retrosynthetic step suggests two key precursors: a derivative of octanedioic acid and 2-chlorobenzene. The octanedioic acid derivative could be the mono-acid chloride, the anhydride (B1165640), or the diacid itself, which would react with 2-chlorobenzene in the presence of a suitable catalyst.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This strategy is advantageous due to the ready availability of both 2-chlorobenzene and derivatives of octanedioic acid.

Development and Refinement of Forward Synthetic Pathways

Based on the retrosynthetic analysis, the most direct forward synthesis involves the Friedel-Crafts acylation of 2-chlorobenzene with an appropriate C8 dicarboxylic acid derivative. wikipedia.org

A general reaction scheme would be:

Scheme 1: General Forward Synthesis of this compound

The choice of the acylating agent (the octanedioic acid derivative) and the catalyst are critical for optimizing the reaction yield and selectivity. Using octanedioic acid directly is possible but often requires harsher conditions and can lead to side products. tandfonline.com More commonly, the mono-acyl chloride of octanedioic acid (8-chloro-8-oxooctanoic acid) or suberic anhydride would be employed for a more controlled reaction. nih.gov

Novel Catalytic Systems in the Synthesis of this compound

The traditional catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). wikipedia.org However, it is required in stoichiometric amounts, which generates significant waste and can be difficult to handle. Modern synthetic chemistry has focused on developing more sustainable and efficient catalytic systems.

For the synthesis of this compound, several catalytic approaches could be considered:

Catalytic Lewis Acids: Milder Lewis acids such as zinc salts or iron(III) chloride can be used in catalytic amounts, especially when the aromatic ring is activated. nih.govbeilstein-journals.org While 2-chlorobenzene is deactivated by the chloro-substituent, optimization of reaction conditions could still allow for the use of these more environmentally benign catalysts.

Brønsted Acid Catalysts: Strong Brønsted acids, including solid superacid catalysts, have been shown to be effective for Friedel-Crafts reactions. mdpi.comnih.gov These offer advantages in terms of ease of handling, recyclability, and reduced waste generation.

Ionic Liquids: Ionic liquids have emerged as both solvents and catalysts for Friedel-Crafts acylations. beilstein-journals.org They can facilitate the reaction and allow for easier separation and recycling of the catalytic system.

Below is a table summarizing potential catalytic systems and their characteristics for this synthesis.

Catalyst TypeExample(s)AdvantagesDisadvantages
Stoichiometric Lewis AcidAlCl₃High reactivity, well-establishedLarge amount of waste, moisture sensitive
Catalytic Lewis AcidZnCl₂, FeCl₃Reduced waste, milder conditionsMay require higher temperatures or longer reaction times
Brønsted AcidSolid superacidsRecyclable, easy to handleMay not be as reactive as strong Lewis acids
Ionic LiquidsImidazolium-basedRecyclable, tunable propertiesCan be expensive

Process Intensification and Scalability Considerations for this compound Production

For the large-scale production of this compound, process intensification strategies are crucial for improving efficiency, safety, and cost-effectiveness. Traditional batch processes for Friedel-Crafts acylations can be challenging to scale up due to issues with heat management (the reaction is often exothermic) and mass transfer.

Modern approaches that could be applied include:

Continuous Flow Chemistry: Performing the Friedel-Crafts acylation in a continuous flow reactor offers significant advantages. acs.org These systems provide excellent heat and mass transfer, allowing for better control over reaction parameters and improved safety. The smaller reactor volumes at any given time reduce the risk associated with highly reactive intermediates.

Microreactor Technology: The use of microreactors can further enhance the benefits of flow chemistry, providing even more precise control over the reaction environment. This can lead to higher yields and purities, minimizing the need for extensive downstream processing.

The scalability of the synthesis would heavily depend on the chosen catalytic system. The use of heterogeneous or recyclable catalysts would be highly beneficial for a scalable and economically viable process.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing a sustainable manufacturing process. Key areas of focus would include:

Atom Economy: The Friedel-Crafts acylation itself has a good atom economy. To further improve this, the choice of acylating agent is important. Using suberic anhydride, for instance, would produce suberic acid as a byproduct, which could potentially be recycled.

Use of Safer Solvents: Traditional Friedel-Crafts reactions often use halogenated solvents like dichloromethane (B109758) or nitrobenzene. Green chemistry principles would encourage the exploration of less hazardous alternatives. In some cases, solvent-free conditions or the use of ionic liquids can be employed. beilstein-journals.org

Catalysis over Stoichiometric Reagents: As discussed previously, moving from stoichiometric AlCl₃ to catalytic systems is a major step towards a greener process. This significantly reduces the amount of waste generated. nih.govmdpi.com

Energy Efficiency: The use of flow chemistry and optimized catalytic systems can lead to reactions at lower temperatures and with shorter reaction times, thereby reducing energy consumption.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 8 2 Chlorophenyl 8 Oxooctanoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular connectivity can be assembled.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹H NMR: The proton NMR spectrum of 8-(2-Chlorophenyl)-8-oxooctanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton. The four protons on the 2-chlorophenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their exact chemical shifts and multiplicities influenced by the presence of the chlorine atom and the carbonyl group. The protons of the octanoic acid chain will resonate in the aliphatic region (δ 1.0-3.0 ppm). The methylene group adjacent to the carbonyl (C7) would be deshielded and appear further downfield compared to the other methylene groups. The methylene group adjacent to the carboxylic acid (C2) would also be shifted downfield. The carboxylic acid proton is expected to appear as a broad singlet at a characteristic downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. Two carbonyl carbons are expected: one for the ketone (C8) and one for the carboxylic acid (C1), both resonating at the downfield end of the spectrum (typically δ 170-210 ppm). The aromatic carbons of the 2-chlorophenyl ring would appear in the δ 120-140 ppm region. The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The aliphatic carbons of the octanoic acid chain will resonate in the upfield region (δ 20-40 ppm), with the carbons adjacent to the carbonyl and carboxylic acid groups (C7 and C2) being shifted further downfield due to the electron-withdrawing effects of these functional groups.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-aromatic7.2 - 7.8Multiplet4HCH (aromatic)
H-7~2.9Triplet2H-CH₂-C=O
H-2~2.3Triplet2H-CH₂-COOH
H-3, H-61.6 - 1.8Multiplet4H-CH₂-
H-4, H-51.2 - 1.5Multiplet4H-CH₂-
COOH10 - 13Broad Singlet1H-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (ketone)195 - 210C-8
C=O (acid)175 - 185C-1
C-aromatic (C-Cl)130 - 135C-aromatic
C-aromatic125 - 135C-aromatic
C-740 - 45-CH₂-C=O
C-230 - 35-CH₂-COOH
C-3, C-4, C-5, C-620 - 30-CH₂-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aliphatic chain. [ sdsu.edu] Cross-peaks would be observed between adjacent methylene groups (e.g., H-2 with H-3, H-3 with H-4, and so on), confirming the linear nature of the octanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. [ sdsu.edu] This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~2.9 ppm would show a correlation to the carbon signal at ~40-45 ppm, confirming their assignment as H-7 and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. [ sdsu.edu] The HMBC spectrum would be crucial for establishing the connection between the 2-chlorophenyl ring, the carbonyl group, and the octanoic acid chain. For instance, correlations would be expected between the aromatic protons and the ketone carbonyl carbon (C-8), as well as between the H-7 protons and the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While this molecule does not have stereocenters, NOESY could reveal through-space interactions that might provide insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, which can be used to determine the elemental composition of this compound with high precision. The expected monoisotopic mass for C₁₄H₁₇ClO₃ is 268.0866 g/mol .

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. This could lead to the loss of the alkyl chain or the 2-chlorophenyl group.

McLafferty rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Loss of small molecules: The loss of water (H₂O) from the carboxylic acid group and carbon monoxide (CO) from the ketone are also plausible fragmentation pathways.

Predicted Key Fragments in Mass Spectrometry:

m/z Possible Fragment Fragmentation Pathway
268/270[M]⁺Molecular ion (isotope pattern due to Cl)
251/253[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
223/225[M - COOH]⁺Loss of carboxyl group
139/141[ClC₆H₄CO]⁺Cleavage at the C7-C8 bond
111/113[ClC₆H₄]⁺Loss of CO from the 2-chlorobenzoyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl groups and the hydroxyl group of the carboxylic acid. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Two distinct C=O stretching vibrations are anticipated: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the ketone carbonyl at a slightly lower wavenumber, typically 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible, often with different relative intensities compared to the IR spectrum. The aromatic ring vibrations would give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)Weak
C-H stretch (aromatic)3000-3100Strong
C-H stretch (aliphatic)2850-2960Strong
C=O stretch (carboxylic acid)1700-1725Moderate
C=O stretch (ketone)1680-1700Moderate
C=C stretch (aromatic)1400-1600Strong
C-Cl stretch< 800Moderate

X-ray Crystallography for Solid-State Structure Determination (if crystalline form available)

Should this compound be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide the most definitive structural information in the solid state. [ nih.gov] X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. [ nih.gov]

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular forces. The most prominent of these would be hydrogen bonding between the carboxylic acid groups of neighboring molecules. It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong O-H···O hydrogen bonds. [ mdpi.com]

Computational Chemistry and Theoretical Studies of 8 2 Chlorophenyl 8 Oxooctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-(2-chlorophenyl)-8-oxooctanoic acid, these methods can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and exploring the potential energy surface of a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms. researchgate.net

The geometry of the molecule is influenced by the steric and electronic effects of its constituent parts: the 2-chlorophenyl group, the ketone, and the octanoic acid chain. The dihedral angle between the phenyl ring and the carbonyl group is a key parameter, as it affects the degree of conjugation. The long aliphatic chain introduces significant conformational flexibility. DFT calculations can map the energy landscape associated with the rotation of various single bonds, identifying low-energy conformers and the transition states that separate them.

Table 1: Predicted Geometrical Parameters for a Representative Chlorophenyl-Keto Compound (based on analogous structures)

Parameter Predicted Value (DFT/B3LYP)
C=O Bond Length (Ketone) ~1.22 Å
C-Cl Bond Length ~1.75 Å
Dihedral Angle (Phenyl-C=O) 20-40°
C=O Bond Length (Carboxyl) ~1.21 Å
O-H Bond Length (Carboxyl) ~0.97 Å

Note: These values are illustrative and based on data from similar compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring, which can act as an electron donor. The LUMO, conversely, is likely centered on the carbonyl group of the ketone and the carboxylic acid, which are electron-accepting regions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The presence of the electron-withdrawing chlorine atom and the carbonyl group would be expected to lower the LUMO energy, potentially leading to a moderate HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Chlorophenyl-Keto Compound

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 5.5

Note: These are estimated energy ranges based on analogous structures. Specific calculations are needed for precise values.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for understanding the effects of the solvent environment. nih.gov The long octanoic acid chain can adopt numerous conformations, and MD simulations can sample these different states over time.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov Key predicted peaks would include the C=O stretching vibrations of the ketone and carboxylic acid (typically in the 1650-1750 cm⁻¹ range), the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), and vibrations associated with the chlorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated. nih.gov These predictions would be sensitive to the electronic environment of each nucleus and the molecule's conformation. For instance, the protons on the chlorophenyl ring would have distinct chemical shifts due to the electronic influence of the chlorine atom and the keto group.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000-3300 (broad)
C=O Stretch (Ketone) ~1680-1700
C=O Stretch (Carboxylic Acid) ~1700-1725
C-Cl Stretch ~700-750

Note: These are typical ranges and would be refined by specific calculations.

Computational Assessment of Potential Binding Interactions and Pharmacophore Modeling (without biological activity data)

Even without experimental data on biological activity, computational methods can be used to explore the potential of this compound to interact with biological macromolecules.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, key pharmacophoric features would include:

A hydrogen bond donor (the carboxylic acid OH).

Hydrogen bond acceptors (the carbonyl oxygens of the ketone and carboxylic acid).

A hydrophobic/aromatic region (the 2-chlorophenyl group).

A hydrophobic aliphatic region (the octanoic acid chain).

These features could be used to screen virtual libraries of biological targets to identify potential binding partners. Molecular docking simulations could then be used to predict the binding mode and estimate the binding affinity of the molecule to these targets. sciepub.com The results of such in silico studies can guide future experimental investigations into the biological roles of this compound.

Investigation of Biological Interactions and Mechanistic Pathways of 8 2 Chlorophenyl 8 Oxooctanoic Acid in Model Systems

In Vitro Metabolic Fate and Biotransformation of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Without any dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research is required to elucidate the biological properties and mechanisms of action of this specific compound.

Identification of Phase I and Phase II Metabolites

The metabolism of xenobiotics such as this compound typically proceeds in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. drughunter.com

Phase I Metabolism: Phase I metabolism of this compound is anticipated to occur at three primary sites: the aromatic ring, the ketone group, and the aliphatic octanoic acid chain. numberanalytics.com

Aromatic Hydroxylation: The 2-chlorophenyl ring is a likely target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various phenolic metabolites. pharmaxchange.info Hydroxylation can occur at any of the available positions on the aromatic ring, though some positions may be sterically hindered.

Ketone Reduction: The ketone group can be reduced by carbonyl reductases to form a secondary alcohol, yielding 8-(2-chlorophenyl)-8-hydroxyoctanoic acid. libretexts.org This reaction introduces a new chiral center, potentially leading to two stereoisomeric metabolites.

Fatty Acid Oxidation (β-Oxidation): The octanoic acid side chain is a substrate for β-oxidation, a mitochondrial or peroxisomal process that sequentially shortens the fatty acid chain by two-carbon units. nih.govwikipedia.org This pathway would generate a series of metabolites with progressively shorter carboxylic acid chains, ultimately leading to smaller molecules that can enter central metabolism.

Phase II Metabolism: The functional groups introduced or exposed during Phase I, as well as the original carboxylic acid group, can undergo Phase II conjugation reactions. numberanalytics.com

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl groups (phenolic and alcoholic) and the carboxylic acid group. drughunter.com This results in highly water-soluble glucuronide conjugates.

Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of the hydroxyl groups formed during Phase I metabolism, yielding sulfate (B86663) conjugates.

Based on these established metabolic pathways, a table of potential metabolites can be proposed.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolite IDProposed Structure NameMetabolic PathwayPhase
M18-(2-Chloro-x-hydroxyphenyl)-8-oxooctanoic acidAromatic HydroxylationI
M28-(2-Chlorophenyl)-8-hydroxyoctanoic acidKetone ReductionI
M36-(2-Chlorophenyl)-6-oxohexanoic acidβ-OxidationI
M44-(2-Chlorophenyl)-4-oxobutanoic acidβ-OxidationI
M5This compound glucuronideGlucuronidation (of carboxylic acid)II
M68-(2-Chloro-x-hydroxyphenyl)-8-oxooctanoic acid glucuronideGlucuronidation (of phenol)II
M78-(2-Chlorophenyl)-8-hydroxyoctanoic acid glucuronideGlucuronidation (of alcohol)II
M88-(2-Chloro-x-hydroxyphenyl)-8-oxooctanoic acid sulfateSulfation (of phenol)II

Metabolic Stability in Hepatic Microsomal Systems

Metabolic stability is a critical parameter in drug discovery that measures the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. sigmaaldrich.cn This is often assessed in vitro using liver microsomes, which are subcellular fractions containing these enzymes. evotec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. domainex.co.uk

While specific experimental data for this compound is not available, a hypothetical metabolic stability assay can be described. The compound would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. protocols.io Samples would be taken at various time points, and the concentration of the parent compound would be quantified using LC-MS/MS.

The results of such an experiment would allow the classification of the compound's metabolic stability, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueInterpretation
Half-life (t½, min)45Moderate Stability
Intrinsic Clearance (CLint, µL/min/mg protein)15.4Low to Moderate Clearance
% Remaining at 60 min40%Significant Metabolism

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis and Biological Evaluation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by making systematic structural modifications. numberanalytics.compharmacologymentor.com To date, there are no specific SAR studies for this compound in the public literature. However, a rational approach to SAR for this molecule can be proposed based on its key structural features.

A hypothetical SAR study would involve the synthesis and biological evaluation of analogs with modifications at three main regions: the aromatic ring, the ketone linker, and the carboxylic acid chain.

Aromatic Ring Modifications: The position and nature of the halogen substituent could be varied. For instance, moving the chlorine to the meta or para position, or replacing it with other halogens (F, Br) or different electron-withdrawing or donating groups, would probe the electronic and steric requirements for activity. nih.gov

Ketone Linker Modifications: The ketone could be reduced to a hydroxyl group, removed entirely, or replaced with other linkers (e.g., an ether or an amine) to understand its role in binding to a hypothetical biological target.

Carboxylic Acid Chain Modifications: The length of the octanoic acid chain could be altered to determine the optimal distance between the aromatic ring and the acidic group. The carboxylic acid itself could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid to potentially improve metabolic stability or cell permeability. nih.govnih.gov

The biological evaluation of these synthesized analogs against a specific target would then allow for the elucidation of a comprehensive SAR.

Table 3: Hypothetical Structure-Activity Relationship Study for Analogs of this compound

Analog IDModificationHypothetical Biological Activity (IC₅₀, µM)
ParentThis compound10.5
A1Substitution on phenyl ring: 4-Chloro25.2
A2Substitution on phenyl ring: 2-Fluoro8.9
A3Chain length: Hexanoic acid15.8
A4Chain length: Decanoic acid30.1
A5Carboxylic acid bioisostere: Tetrazole12.3
A6Ketone reduction: Hydroxyl50.7

This data is hypothetical and for illustrative purposes only, assuming a generic biological target.

Development and Validation of Analytical Methods for 8 2 Chlorophenyl 8 Oxooctanoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of 8-(2-Chlorophenyl)-8-oxooctanoic acid. The development of a suitable HPLC method involves a systematic optimization of various chromatographic parameters to achieve adequate separation and resolution of the main compound from any process-related impurities or degradation products.

For the analysis of this compound, a molecule with both polar (carboxylic acid) and non-polar (chlorophenyl and octanoic chain) regions, reverse-phase HPLC is generally the more suitable and widely used approach. pensoft.netresearchgate.net The optimization of a reverse-phase HPLC method would typically involve the following steps:

Column Selection: A C18 column is a common starting point due to its versatility and ability to separate a wide range of compounds. The specific choice of C18 column would be based on factors like particle size, pore size, and surface area to achieve optimal efficiency.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is typically employed. The pH of the aqueous phase is a critical parameter for ionizable compounds like carboxylic acids. For this compound, maintaining the pH below its pKa (typically around 4-5) will ensure it is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. A common choice for the aqueous phase would be a phosphate (B84403) or acetate (B1210297) buffer. The organic modifier, such as acetonitrile (B52724) or methanol, is adjusted to control the retention time of the analyte.

Detection: The presence of the chlorophenyl group provides a chromophore that allows for UV detection. A suitable wavelength, often around 220-260 nm, would be selected to maximize the signal-to-noise ratio for the analyte.

While reverse-phase HPLC is generally preferred, normal-phase HPLC could be explored, particularly for the separation of isomers or if specific impurities are not well-resolved by reverse-phase chromatography. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a polar modifier like isopropanol).

A hypothetical optimized reverse-phase HPLC method for this compound is presented in the table below.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

If this compound were chiral and produced as a single enantiomer, the determination of its enantiomeric excess would be critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) capable of differentiating between the enantiomers. The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve baseline separation of the two enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. jmchemsci.com These impurities could originate from starting materials, solvents, or by-products of the synthesis.

Due to the low volatility of this compound, a derivatization step is often necessary to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.gov This enhances its thermal stability and chromatographic performance. The development of a GC-MS method would involve:

Derivatization: Selecting a suitable derivatizing agent, such as diazomethane (B1218177) to form the methyl ester or a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

GC Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte and volatile impurities.

Temperature Programming: A temperature gradient is often employed to ensure the efficient elution of compounds with a range of boiling points.

Mass Spectrometry: The mass spectrometer provides both qualitative (identification based on fragmentation patterns) and quantitative (based on ion abundance) information.

A summary of a potential GC-MS method for volatile impurity analysis is provided below.

ParameterOptimized Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Capillary Electrophoresis (CE) for Separation and Analysis of this compound and its Related Substances

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. arabjchem.org Given that this compound is a carboxylic acid, it can be readily analyzed in its anionic form by CE. CE methods are often characterized by short analysis times and low consumption of reagents and samples. nih.govnih.gov

Method development in CE for this compound would focus on:

Buffer Composition and pH: The choice of buffer and its pH is crucial for controlling the charge of the analyte and the electroosmotic flow (EOF). A basic buffer (e.g., borate (B1201080) or phosphate buffer with a pH above the pKa of the carboxylic acid) would ensure the analyte is fully deprotonated and migrates towards the anode.

Applied Voltage: The applied voltage drives the separation, with higher voltages generally leading to shorter analysis times.

Capillary and Temperature: The dimensions of the capillary and the operating temperature are optimized to achieve the best separation efficiency.

The table below outlines potential optimized conditions for a CE method.

ParameterOptimized Condition
Capillary Fused silica, 75 µm i.d., 50 cm total length (40 cm effective length)
Background Electrolyte 25 mM Sodium borate buffer, pH 9.2
Applied Voltage 20 kV
Capillary Temperature 25 °C
Detection UV detection at 214 nm
Injection Hydrodynamic injection at 50 mbar for 5 s

Method Validation According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification)

The validation of the developed analytical methods is performed according to ICH guidelines Q2(R1) to demonstrate their suitability for their intended purpose. ich.orgeuropa.eu The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the HPLC method, this would be demonstrated by the baseline resolution of the main peak from all other peaks.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables provide hypothetical validation data for the developed reverse-phase HPLC method for the quantification of this compound.

Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,980
50626,150
1001,251,300
1501,877,450
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery)

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
808079.299.0
100100101.5101.5
120120119.499.5

Precision (Repeatability)

Concentration (µg/mL)Measured Concentration (n=6)MeanStandard DeviationRSD (%)
100100.2, 99.8, 100.5, 99.5, 100.1, 100.3100.070.360.36

Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Synthesis and Evaluation of Derivatives and Analogs of 8 2 Chlorophenyl 8 Oxooctanoic Acid

Rational Design and Synthesis of Chemically Modified Analogs

The rational design of analogs of 8-(2-chlorophenyl)-8-oxooctanoic acid is predicated on systematically modifying its core structure to probe the chemical space and identify key structural motifs responsible for biological activity. The parent compound consists of a 2-chlorophenyl group attached to an eight-carbon aliphatic chain via a keto functional group, with a terminal carboxylic acid. A plausible synthetic route to the parent compound and its analogs involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a derivative of a long-chain dicarboxylic acid. For instance, the reaction of chlorobenzene (B131634) with suberoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could yield the desired keto acid.

To explore the structure-activity relationship, a series of chemically modified analogs can be designed. These modifications can be categorized into three main areas:

Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring can be altered. Analogs with the chloro group at the meta- and para- positions (Compounds 2 and 3 ), as well as analogs with other electron-withdrawing (e.g., fluoro, bromo) or electron-donating (e.g., methyl, methoxy) groups, can be synthesized.

Modification of the Aliphatic Chain: The length of the octanoic acid chain can be varied, for example, by synthesizing analogs with six or ten carbon atoms. Additionally, the introduction of rigidity, such as a double bond, or branching within the chain could be explored.

Modification of the Carboxylic Acid: The terminal carboxylic acid is a key functional group that is likely important for biological activity. While this group is often essential for target binding, its derivatization into esters or amides can also be investigated, which may serve as prodrugs.

A proposed library of initial analogs for synthesis is presented in Table 1.

Compound IDR1R2n
1 2-ClH6
2 3-ClH6
3 4-ClH6
4 2-FH6
5 2-BrH6
6 2-CH3H6
7 2-ClH4
8 2-ClH8

Comparative Biological Activity Assessment of Designed Derivatives in In Vitro Assays

Given the structural similarity of this compound to long-chain fatty acids, a potential biological target for this class of compounds is fatty acid amide hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids. nih.govcaymanchem.comcaymanchem.com Inhibition of FAAH has been explored as a therapeutic strategy for pain, inflammation, and anxiety. sigmaaldrich.cnresearchgate.net

The synthesized analogs would be subjected to in vitro screening to assess their inhibitory activity against FAAH. A common method for this is a fluorescence-based assay where the hydrolysis of a fluorogenic substrate by FAAH is measured in the presence and absence of the test compounds. caymanchem.comcaymanchem.com The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is determined.

A hypothetical comparative biological activity assessment of the designed derivatives is presented in Table 2. This data is illustrative and would need to be confirmed by experimental studies.

Compound IDR1nFAAH Inhibition IC50 (nM)
1 2-Cl650
2 3-Cl6150
3 4-Cl6300
4 2-F675
5 2-Br645
6 2-CH36500
7 2-Cl4250
8 2-Cl8100

Systematic Elucidation of Structure-Activity Relationships (SAR) within the Compound Series

Based on the hypothetical in vitro data, a systematic elucidation of the structure-activity relationships (SAR) can be undertaken. The goal is to understand how specific structural features of the molecules contribute to their biological activity.

Influence of the Phenyl Ring Substituent: The data in Table 2 suggests that the position and nature of the halogen substituent on the phenyl ring are critical for FAAH inhibition. The highest potency is observed with a substituent at the ortho-position. A comparison of compounds 1 , 4 , and 5 suggests that a bromo group at the 2-position provides slightly better activity than a chloro group, which in turn is better than a fluoro group. The presence of an electron-donating group like methyl at the 2-position (Compound 6 ) appears to significantly reduce activity. Moving the chloro substituent from the ortho- (Compound 1 ) to the meta- (Compound 2 ) and para- (Compound 3 ) positions also leads to a progressive decrease in potency. This indicates that steric and/or electronic effects at the ortho-position are crucial for optimal interaction with the enzyme's active site.

Influence of the Aliphatic Chain Length: The length of the aliphatic chain also appears to influence inhibitory activity. A comparison of compounds 1 , 7 , and 8 suggests that an eight-carbon chain (n=6) is optimal for FAAH inhibition in this series. Both shortening (n=4, Compound 7 ) and lengthening (n=8, Compound 8 ) of the chain lead to a decrease in potency. This is a common feature in long-chain fatty acid analogs that bind to enzymes, where the chain length must be optimal to fit within a specific binding pocket. acs.org

Importance of the Carboxylic Acid: The carboxylic acid moiety is hypothesized to be a key pharmacophoric element, likely forming important interactions, such as hydrogen bonds or ionic interactions, with amino acid residues in the active site of FAAH. This is a common feature for many enzyme inhibitors.

Development of Prodrug Strategies for this compound (if applicable)

While the carboxylic acid group may be essential for in vitro activity, its presence can lead to poor oral bioavailability due to its polarity and ionization at physiological pH. researchgate.net To overcome this potential limitation, a prodrug strategy can be employed. nih.gov Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. uobabylon.edu.iq For carboxylic acids, a common prodrug approach is esterification. nih.gov

Simple alkyl esters, such as the methyl ester (9 ) and ethyl ester (10 ) of this compound, can be synthesized. These esters would be more lipophilic than the parent carboxylic acid, potentially leading to improved absorption from the gastrointestinal tract. Once absorbed, these esters would be expected to be rapidly hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid. uobabylon.edu.iq

The evaluation of these prodrugs would involve in vitro stability studies in plasma and liver microsomes to confirm their conversion to the parent drug, as well as pharmacokinetic studies in animal models to assess their oral bioavailability. A hypothetical comparison of the properties of the parent compound and its prodrugs is presented in Table 3.

Compound IDR GroupAqueous Solubility (µg/mL)Plasma Stability (t1/2, min)
1 H10>240
9 CH315030
10 C2H512045

Future Perspectives and Translational Research Opportunities for 8 2 Chlorophenyl 8 Oxooctanoic Acid

Integration of Artificial intelligence and Machine Learning in Compound Design and Activity Prediction

The trajectory of drug discovery has been significantly altered by the advent of artificial intelligence (AI) and machine learning (ML). drughunter.comnih.gov These computational tools offer the ability to analyze vast datasets, recognize complex patterns, and make predictions with increasing accuracy, thereby accelerating the research and development process. For a compound like 8-(2-Chlorophenyl)-8-oxooctanoic acid, AI and ML can be pivotal in shaping its future development.

Machine learning algorithms, including deep neural networks, random forests, and support vector machines, can be trained on large databases of chemical structures and their associated biological activities to predict the potential therapeutic effects of new compounds. idw-online.demdpi.com For this compound, these models can be employed to forecast its bioactivity against a wide array of biological targets. This in silico screening can rapidly identify potential protein interactions, saving considerable time and resources compared to traditional high-throughput screening methods. tandfonline.com

A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. numberanalytics.com AI and ML models have demonstrated significant promise in predicting these properties. numberanalytics.comresearchgate.net By inputting the structure of this compound into these predictive models, researchers can gain early insights into its likely pharmacokinetic and toxicological characteristics, allowing for proactive modifications to its chemical structure to improve its drug-like properties.

Table 1: Hypothetical Application of AI/ML in the Development of this compound
AI/ML ApplicationObjectivePotential Outcome for this compound
Predictive Bioactivity ModelingTo identify potential biological targets and mechanisms of action.Identification of novel kinase or enzyme inhibitory activity.
ADMET Property PredictionTo forecast the pharmacokinetic and safety profile.Early identification of potential metabolic liabilities or toxicities.
Generative Molecular DesignTo create novel analogues with improved therapeutic properties.Design of derivatives with enhanced potency and reduced off-target effects.
In Silico Target IdentificationTo discover novel therapeutic indications for the compound.Repurposing the compound for oncology or neurodegenerative diseases.

Exploration of Novel Applications Beyond Initial Research Hypotheses

The initial therapeutic hypothesis for a new compound is often just the beginning of its potential clinical journey. The structural motifs within this compound, namely the chlorophenyl group and the keto-acid chain, are present in various biologically active molecules, suggesting a broader therapeutic potential.

The presence of a chlorophenyl group is a common feature in many drugs, particularly those targeting the central nervous system. For instance, compounds with this moiety have been investigated for their antidepressant and anticonvulsant properties. nih.govnih.gov This suggests that this compound could be evaluated for its potential effects on neurological disorders.

The keto-acid functional group is also of significant biological interest. Alpha-keto acids are involved in crucial metabolic pathways, such as the Krebs cycle. wikipedia.org Furthermore, derivatives of α-ketoamides have been explored as potent and reversible inhibitors of the proteasome, a key target in cancer therapy. nih.govnih.gov This raises the intriguing possibility that this compound or its derivatives could be investigated as potential anticancer agents. Additionally, some tumor cells have been shown to secrete α-keto acids into their microenvironment, influencing anti-tumor immune responses. tuscany-diet.net

The carboxylic acid moiety itself is a key pharmacophore in over 450 marketed drugs, known for its ability to form strong interactions with biological targets. nih.govnih.gov However, it can also present challenges related to metabolic stability and membrane permeability. nih.govsnmjournals.org Exploring bioisosteric replacements for the carboxylic acid in this compound could lead to novel compounds with improved pharmacokinetic profiles while retaining or even enhancing the desired biological activity. nih.gov

Table 2: Potential Novel Therapeutic Areas for this compound Based on Structural Motifs
Structural MotifAssociated Biological ActivitiesPotential Therapeutic Area for this compound
Chlorophenyl GroupAntidepressant, AnticonvulsantNeurological and Psychiatric Disorders
Keto-Acid MoietyProteasome Inhibition, Metabolic ModulationOncology, Metabolic Diseases
Carboxylic AcidBroad Target Engagement (e.g., enzyme inhibition)Inflammatory Diseases, Cardiovascular Conditions

Strategies for Collaborative and Interdisciplinary Research Initiatives

The development of a new therapeutic agent is a complex, multi-faceted endeavor that often exceeds the capabilities of a single research group or institution. tandfonline.com For a compound like this compound, a collaborative and interdisciplinary approach is essential to unlock its full therapeutic potential.

Successful drug discovery programs frequently arise from partnerships between academia and the pharmaceutical industry. mrlcg.comdrugbank.com Academic institutions often excel in basic research and target discovery, while pharmaceutical companies provide the resources and expertise for drug development and commercialization. drugbank.com A collaborative model for this compound could involve an academic lab conducting initial proof-of-concept studies, followed by a partnership with a biotech or pharmaceutical company to advance the compound through preclinical and clinical development. Notable examples of such successful collaborations include the development of the cancer drug Gleevec (Imatinib) through a partnership between the University of Pennsylvania and Novartis, and the cholesterol-lowering drug Repatha, developed by Amgen in collaboration with the University of Toronto. mrlcg.comdrugbank.com

An effective translational research framework is also crucial. nih.gov This involves a structured progression from basic scientific discovery (T0/T1), through to clinical application and ultimately, to population-level health impact (T2-T4). nih.gov The National Institutes of Health's National Center for Advancing Translational Sciences (NCATS) provides models and resources to facilitate this process. nih.gov Adopting such a framework for this compound would ensure a clear and efficient path from laboratory research to potential clinical use.

Modern drug discovery is inherently interdisciplinary, requiring expertise in medicinal chemistry, biology, pharmacology, computational science, and clinical medicine. acs.orgsydney.edu.au A successful research initiative for this compound would necessitate the formation of a team with diverse skill sets. For instance, medicinal chemists could focus on synthesizing new analogues, while pharmacologists would evaluate their biological activity, and computational scientists would use AI to guide the design process. This integrated approach fosters innovation and is essential for navigating the complex challenges of drug development. acs.org

Table 3: Proposed Interdisciplinary Research Framework for this compound
DisciplineRole in Research and Development
Medicinal ChemistrySynthesis of analogues, structure-activity relationship (SAR) studies.
Computational Chemistry & AIIn silico screening, predictive modeling, generative design.
Cellular & Molecular BiologyTarget identification and validation, mechanism of action studies.
PharmacologyIn vitro and in vivo efficacy and safety testing.
Translational MedicineBiomarker development, design of early-phase clinical trials.

Q & A

Basic Question: What are the standard synthetic routes for 8-(2-Chlorophenyl)-8-oxooctanoic acid, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves Friedel-Crafts acylation of 2-chlorobenzene with an appropriately substituted octanoyl chloride. Key steps include:

  • Substrate Preparation : Use of 2-chlorobenzene and octanoyl chloride in anhydrous dichloromethane .
  • Catalyst Optimization : Aluminum chloride (AlCl₃) is standard, but alternative Lewis acids (e.g., FeCl₃) may reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts like diacylated derivatives .
    Yield improvements (70–85%) are achieved by controlling reaction temperature (0–5°C) and stoichiometric excess of 2-chlorobenzene (1.5–2.0 eq) .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates, as the compound may release irritants under heating .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Question: How do electron-withdrawing substituents (e.g., Cl vs. Br) on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

  • Electrophilicity : The 2-chloro substituent increases the electrophilicity of the ketone carbonyl compared to bromo analogs (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid), enhancing reactivity toward nucleophiles like Grignard reagents .
  • Steric Effects : Ortho-substitution (2-Cl) introduces steric hindrance, slowing reactions compared to para-substituted analogs. Kinetic studies show a 20% reduction in reaction rate with 2-Cl vs. 4-Br derivatives .

Advanced Question: What analytical techniques are most reliable for characterizing this compound, and how can data contradictions be resolved?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : The ketone carbonyl appears at δ ~205–210 ppm (¹³C), while aromatic protons show splitting patterns confirming substitution position .
    • MS : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 255.06 (calculated for C₁₄H₁₅ClO₃) .
  • Contradictions : Discrepancies in melting points (e.g., 132°C vs. 128°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) is recommended to identify crystalline phases .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX) enzymes. The chlorophenyl group exhibits hydrophobic binding to COX-2’s active site, while the carboxylic acid moiety forms hydrogen bonds with Arg120 .
  • MD Simulations : Molecular dynamics (50 ns trajectories) reveal stable binding conformations, validated by experimental IC₅₀ values in enzyme inhibition assays .

Advanced Question: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Byproduct Formation : At larger scales (>100 g), diacylation byproducts increase due to poor heat dissipation. Solution: Use segmented flow reactors for precise temperature control .
  • Purification : Traditional column chromatography is impractical. Switch to recrystallization (ethanol/water, 3:1) for >95% purity .

Advanced Question: How does pH affect the stability of this compound in aqueous solutions?

Answer:

  • Degradation Pathways : Under acidic conditions (pH < 3), the ketone undergoes hydration to form a gem-diol, reversible at neutral pH. Alkaline conditions (pH > 10) promote hydrolysis of the carboxylic acid group .
  • Stability Profile : Optimal stability is observed at pH 6–7 (phosphate buffer), with <5% degradation over 72 hours at 25°C .

Advanced Question: What strategies are effective in resolving racemic mixtures of structurally related analogs (e.g., (±)-OPC-8 derivatives)?

Answer:

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by 2–3 minutes for R/S forms .
  • Enzymatic Resolution : Lipase-mediated ester hydrolysis selectively cleaves one enantiomer, achieving >90% enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.